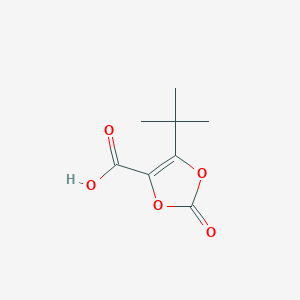

5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid

説明

5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid is a bicyclic organic compound featuring a 1,3-dioxole core (a five-membered ring containing two oxygen atoms) substituted with a tert-butyl group and a carboxylic acid moiety. This structural framework is pivotal in medicinal chemistry, where such compounds often serve as intermediates or bioactive motifs in drug discovery.

特性

分子式 |

C8H10O5 |

|---|---|

分子量 |

186.16 g/mol |

IUPAC名 |

5-tert-butyl-2-oxo-1,3-dioxole-4-carboxylic acid |

InChI |

InChI=1S/C8H10O5/c1-8(2,3)5-4(6(9)10)12-7(11)13-5/h1-3H3,(H,9,10) |

InChIキー |

WBWRQRLPQKEWEG-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=C(OC(=O)O1)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid typically involves the reaction of tert-butyl esters with appropriate reagents. One common method involves the use of tert-butanol and anhydrous magnesium sulfate, with boron trifluoride diethyl etherate as a catalyst . This method provides good yields and is versatile for various substrates.

Industrial Production Methods

Industrial production of tert-butyl esters, including 5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

化学反応の分析

Types of Reactions

5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The tert-butyl group can be substituted under specific conditions.

Common Reagents and Conditions

Oxidation: tert-Butyl hydroperoxide is a common oxidizing agent used with this compound.

Reduction: Standard reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium bicarbonate can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups.

科学的研究の応用

5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid has several applications in scientific research:

作用機序

The mechanism of action of 5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group can act as a probe in NMR studies, providing insights into the structure and dynamics of macromolecular assemblies . Additionally, the compound’s reactivity can be harnessed in various chemical transformations, contributing to its effectiveness in different applications.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs with 1,3-Dioxole or 1,3-Oxazolidinone Cores

Compound 18 : (2S,4S,5R)-1-(4-(tert-Butyl)-3-methoxybenzoyl)-2-isobutyl-4-(methoxymethyl)-5-((S)-2-oxo-1,3-dioxolan-4-yl)pyrrolidine-2-carboxylic acid

- Key Features : Contains a 2-oxo-1,3-dioxolan-4-yl group (a five-membered ring with two oxygen atoms and a ketone) fused to a pyrrolidine scaffold. The tert-butyl group is attached to a benzene ring rather than the dioxole core.

- Synthesis : Prepared via sequential acylation, coupling, and hydrolysis steps, with purification by flash chromatography .

- Biological Activity : Evaluated as an inhibitor of hepatitis C virus (HCV) RNA replication, highlighting the role of the dioxole ring in targeting viral enzymes .

1-Cyclopropyl-6-fluoro-7-[4-({2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy}methyl)-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinolin-3-carboxylic acid

- Key Features : Features a 2-oxo-1,3-oxazolidin-3-yl group (five-membered ring with one oxygen, one nitrogen, and a ketone). The tert-butyl group is absent, but the compound includes a hydroxymethyl substituent.

- Biological Activity : Acts as a broad-spectrum antibiotic, targeting bacterial protein synthesis via interactions with ribosomal RNA .

Comparison Table 1: Structural and Functional Differences

Substituent Effects and Pharmacological Relevance

- tert-Butyl Group: In 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid, the tert-butyl group likely enhances lipophilicity, improving membrane permeability. In Compound 18, its placement on a benzene ring may reduce steric hindrance near the active site, optimizing binding to HCV enzymes . Analogs like tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (similarity score 0.66 ) demonstrate that tert-butyl esters are common in prodrug strategies to enhance bioavailability.

Carboxylic Acid vs. Ester :

- The free carboxylic acid in the target compound and Compound 18 facilitates ionic interactions with biological targets. In contrast, ester derivatives (e.g., tert-butyl 4-[4-[5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl]piperazine-1-carboxylate ) are often used to improve metabolic stability.

Physicochemical Properties

- Melting Points: Compound 18: 194°C .

- Solubility: The carboxylic acid group in all three compounds enhances water solubility, but the tert-butyl group in the target compound may reduce it compared to the hydroxymethyl-substituted oxazolidinone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。